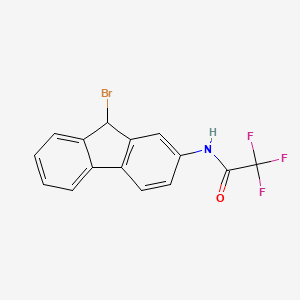
n-(9-Bromo-9h-fluoren-2-yl)-2,2,2-trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9-Bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide is a chemical compound with the molecular formula C15H8BrF3NO. It is a derivative of fluorenyl compounds, which are known for their applications in organic synthesis and materials science. The presence of bromine and trifluoroacetamide groups in its structure makes it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-Bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide typically involves the bromination of 9H-fluorene followed by the introduction of the trifluoroacetamide group. One common method includes:
Bromination: 9H-fluorene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 9-bromo-9H-fluorene.
Amidation: The brominated product is then reacted with trifluoroacetic anhydride and ammonia or an amine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for bromination and amidation steps, as well as advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(9-Bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The fluorenyl moiety can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Fluorenone derivatives.
Reduction: Fluorene derivatives.
Coupling: Biaryl or diaryl compounds.
Applications De Recherche Scientifique
N-(9-Bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-(9-Bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide depends on its application. In biological systems, it may interact with specific enzymes or proteins, inhibiting their activity or altering their function. The trifluoroacetamide group can enhance the compound’s ability to form hydrogen bonds, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(9-Bromo-9H-fluoren-2-yl)formamide
- N-(9-Bromo-9H-fluoren-2-yl)acetamide
Uniqueness
N-(9-Bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.
Propriétés
Numéro CAS |
1537-15-1 |
|---|---|
Formule moléculaire |
C15H9BrF3NO |
Poids moléculaire |
356.14 g/mol |
Nom IUPAC |
N-(9-bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C15H9BrF3NO/c16-13-11-4-2-1-3-9(11)10-6-5-8(7-12(10)13)20-14(21)15(17,18)19/h1-7,13H,(H,20,21) |
Clé InChI |
YIHWFOHEOXDAIC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C3=C(C=C(C=C3)NC(=O)C(F)(F)F)C(C2=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


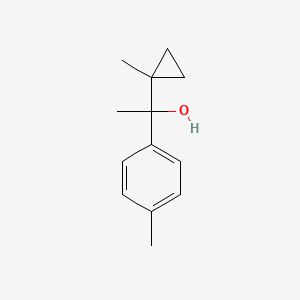
![Benzamide, N-[1-hydroxymethyl-2-(1H-imidazol-4-yl)ethyl]-](/img/structure/B15076594.png)
![N-[4-(acetylamino)phenyl]-2-chlorobenzamide](/img/structure/B15076595.png)
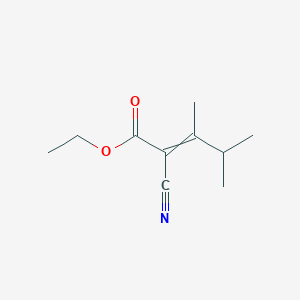
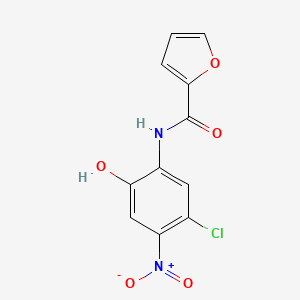
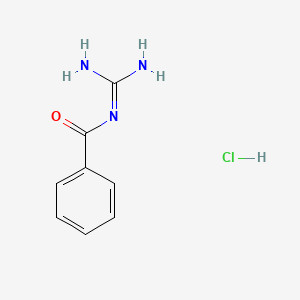
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B15076625.png)
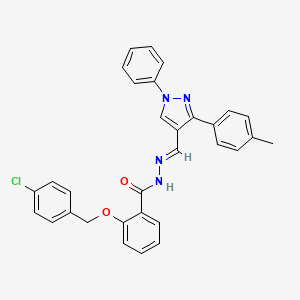
![4-[(E)-(2,5-dimethyl-4-nitrophenyl)diazenyl]-N,N,3,5-tetramethylaniline](/img/structure/B15076634.png)
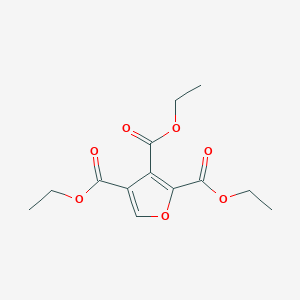
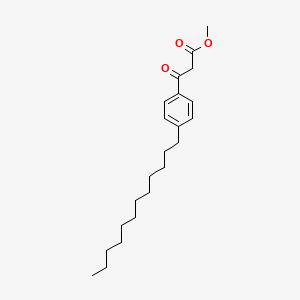
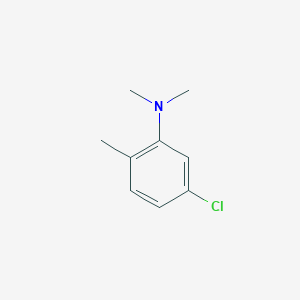
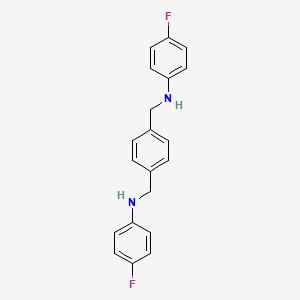
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B15076663.png)
